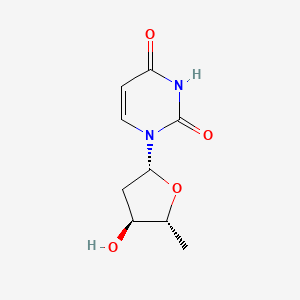

2',5'-Dideoxyuridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCFKLBIAIKUKB-GKROBHDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=CC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332151 | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35959-50-3 | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification Research of 2 ,5 Dideoxyuridine

Methodologies for 2',5'-Dideoxyuridine Synthesis

The synthesis of this compound has been approached through multi-step chemical transformations starting from more readily available nucleoside precursors. One notable method utilizes 2',3'-O-carbonyluridine as a key intermediate. nih.govoup.com This process involves a series of reactions to selectively remove the hydroxyl groups at the 2' and 5' positions of the ribose sugar moiety.

The synthesis commences with the detritylation of 2',3'-O-carbonyl-5'-O-trityluridine to yield 2',3'-O-carbonyluridine. nih.govoup.com This intermediate is then subjected to mesylation to produce the 5'-mesylcarbonate derivative. nih.govoup.com Subsequent reaction with tetrabutylammonium (B224687) bromide in dimethylformamide (DMF) results in the formation of the 5'-bromo carbonate. nih.govoup.com The 5'-bromo derivative undergoes reduction with tributyltin hydride to furnish the 5'-deoxyuridine (B26244) 2',3'-cyclic carbonate. nih.govoup.com

To achieve the removal of the 2'-hydroxyl group, the 5'-deoxyuridine 2',3'-cyclic carbonate is heated with imidazole, which facilitates the formation of a 2,2'-anhydro derivative. nih.govoup.com This anhydro intermediate is then treated with hydrochloric acid in DMF to yield the 2'-chloro derivative. nih.govoup.com Finally, a second reduction step using tributyltin hydride removes the 2'-chloro group, affording the target compound, this compound. nih.govoup.com An alternative pathway involves the direct conversion of the 5'-bromo carbonate to an anhydro bromo derivative, which is then transformed into a 2',5'-dichloro derivative and subsequently reduced to this compound. nih.govoup.com

Another synthetic approach involves the modification of 2'-deoxy-5-fluorouridine. nih.gov This method consists of iodination of the 5'-hydroxyl group using methyltriphenoxyphosphonium iodide, followed by catalytic reduction to remove the iodine and yield the 2',5'-dideoxy derivative. nih.gov While this was reported for the 5-fluoro analog, the methodology is applicable to the synthesis of the non-fluorinated this compound.

Design and Synthesis of this compound Derivatives and Analogs

The chemical modification of this compound has been extensively explored to create a diverse range of analogs with potentially enhanced or novel biological properties. These modifications have primarily targeted the 5-position of the uracil (B121893) base and the 5'-position of the sugar.

Structural Modifications at the 5-Position

A variety of substituents have been introduced at the 5-position of the uracil ring of this compound. For instance, derivatives bearing bromo, iodo, fluoro, and ethyl groups at this position have been synthesized. nih.gov The synthesis of these compounds often involves starting with the appropriately 5-substituted 2'-deoxyuridine (B118206) and then performing the deoxygenation at the 5'-position.

The synthesis of 5-trifluoromethyl-2',5'-dideoxyuridine analogs provides a specific example. The starting material, 5-trifluoromethyl-2'-deoxyuridine, is first tosylated at the 5'-position. osti.gov This is followed by a reaction with lithium azide (B81097) to introduce an azido (B1232118) group at the 5'-position, yielding 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine. osti.gov This azido derivative can then be reduced via catalytic hydrogenation to produce 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine. osti.gov

Furthermore, the synthesis of 5-(hydroxymethyl)-2'-deoxyuridine and its subsequent conversion to 5-(azidomethyl) and 5-(aminomethyl) derivatives has been reported. nih.gov These synthetic routes can be adapted to produce the corresponding this compound analogs.

5'-Phosphate Modified Analogs and Their Synthesis

Modifications at the 5'-position of the sugar ring have also been a key area of investigation. These modifications can serve as a handle for introducing phosphate (B84403) groups or their mimics. A series of reactive 5'-substituted this compound derivatives have been synthesized as potential inhibitors of nucleotide biosynthesis. nih.gov

One such example is the synthesis of 5'-(bromoacetamido)-2',5'-dideoxyuridine. nih.gov Other derivatives prepared include those with 2-bromopropionamido, iodoacetamido, and 4-(fluorosulfonyl)benzamido groups at the 5'-position. nih.gov The synthesis of these compounds typically starts from a 5'-amino-2',5'-dideoxyuridine (B8528164) precursor, which is then acylated with the desired reactive group.

The synthesis of 5'-azido-2',5'-dideoxyuridine (B8305447) is a crucial step in obtaining the 5'-amino precursor. researchgate.net This is generally achieved by tosylation of the 5'-hydroxyl group of a 2'-deoxyuridine derivative, followed by displacement with sodium azide. researchgate.net The resulting 5'-azido compound can then be reduced to the 5'-amino derivative, which serves as a versatile intermediate for further modifications at the 5'-position.

Enzymatic Precursors: Research on this compound 5'-Triphosphate Synthesis

The biological activity of nucleoside analogs often requires their conversion to the corresponding 5'-triphosphate form within the cell. Therefore, the synthesis of this compound 5'-triphosphate is of significant interest. While direct enzymatic synthesis starting from the base is less common for modified nucleosides, chemical phosphorylation of the synthesized nucleoside is a standard approach.

The general strategy for synthesizing nucleoside 5'-triphosphates involves a one-pot reaction of the nucleoside with a phosphorylating agent. The Ludwig-Eckstein method is a widely used procedure for the synthesis of nucleoside triphosphates. This method typically involves the reaction of the nucleoside with phosphoryl chloride in a trialkyl phosphate solvent, followed by treatment with pyrophosphate.

For acid-sensitive nucleosides, alternative methods have been developed. For example, the synthesis of 2',3'-dideoxynucleoside 5'-monophosphates has been achieved using H-phosphonate chemistry on a soluble polymer support, which can then be further phosphorylated to the triphosphate. cdnsciencepub.com

The precursor for these syntheses is the this compound nucleoside itself. Research into the synthesis of related 2'-deoxyuridine 5'-monophosphate (dUMP) provides a basis for understanding the requirements for enzymatic recognition and phosphorylation. medchemexpress.com dUMP is a natural substrate for thymidylate synthase, which catalyzes its conversion to 2'-deoxythymidine 5'-monophosphate (dTMP), a crucial step in DNA synthesis. medchemexpress.com The synthesis of C-5 alkylated 2'-deoxyuridine mono- and tri-phosphates has also been reported, demonstrating the feasibility of creating more complex analogs for enzymatic studies. rsc.org

Biochemical Mechanisms of Action and Cellular Interventions

DNA Chain Termination Mechanisms by Dideoxyuridine Analogs

Dideoxyuridine analogs are synthetic compounds structurally similar to the natural nucleoside deoxyuridine, but with critical modifications to the sugar moiety. cymitquimica.comontosight.ai The defining characteristic of a dideoxynucleoside is the absence of hydroxyl (-OH) groups at specific positions on the deoxyribose sugar ring. cymitquimica.comvulcanchem.com In the case of 2',5'-dideoxyuridine, these hydroxyl groups are missing from both the 2' and 5' positions. cymitquimica.com However, the most crucial modification for the primary mechanism of action shared by many therapeutic dideoxynucleosides is the absence of the 3'-hydroxyl group. nih.govontosight.ai

Influence on Phosphodiester Bond Formation

The backbone of DNA and RNA consists of nucleotides linked together by phosphodiester bonds. wikipedia.org This bond is formed in a condensation reaction that connects the 5' carbon of one sugar molecule to the 3' carbon of the adjacent sugar via a phosphate (B84403) group. wikipedia.orgbiosyn.com The reaction specifically involves the nucleophilic attack of the 3'-hydroxyl group of the growing nucleic acid chain on the alpha-phosphate of an incoming nucleoside triphosphate (dNTP). biosyn.com

Dideoxyuridine analogs, once intracellularly phosphorylated to their active triphosphate form, can be incorporated into a growing DNA chain. However, because they lack the essential 3'-hydroxyl group, they are unable to form a phosphodiester bond with the next incoming nucleotide. vulcanchem.comnih.gov This absence of the 3'-OH group creates a dead end in the polymerization process. ontosight.ai Consequently, the DNA chain cannot be extended further, leading to what is known as chain termination. cymitquimica.comnih.gov This abrupt halt in DNA synthesis is the fundamental principle behind the therapeutic and research applications of dideoxynucleoside analogs. ontosight.ainih.gov

Role in DNA Polymerase Substrate Recognition and Elongation

For a dideoxyuridine analog to act as a chain terminator, it must first be recognized as a substrate by a DNA polymerase. Inside a cell, the nucleoside analog is converted into its 5'-triphosphate form by cellular or viral kinases. This triphosphate derivative, for example, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). trilinkbiotech.comscispace.com

DNA polymerases can then incorporate this analog into the nascent DNA strand opposite an adenine (B156593) base in the template strand. scispace.comnih.gov The efficiency of this incorporation can vary depending on the specific analog and the type of DNA polymerase. rsc.orgresearchgate.net For instance, some polymerases can effectively utilize substrates like 5-formyl-2′-deoxyuridine 5′-triphosphate (fdUTP) to replace dTTP during DNA replication. scispace.com Once the dideoxynucleotide is incorporated, the lack of a 3'-hydroxyl group prevents the polymerase from catalyzing the addition of the next nucleotide, thereby terminating elongation. nih.gov This mechanism is famously exploited in Sanger sequencing to determine the sequence of DNA. nih.gov

Interaction with Nucleic Acid Polymerases

The therapeutic efficacy and selectivity of dideoxyuridine analogs depend on their differential interaction with various nucleic acid polymerases. Ideally, an antiviral agent should be a potent inhibitor of the viral polymerase while having minimal effect on the host's cellular polymerases to reduce cytotoxicity. pnas.org

Inhibition of Viral DNA Polymerases

Many dideoxyuridine analogs demonstrate selective inhibition of viral DNA polymerases. This selectivity is often achieved through two main mechanisms: preferential phosphorylation of the analog by a virus-encoded kinase and/or a higher affinity of the analog's triphosphate form for the viral DNA polymerase compared to cellular polymerases. nih.govpnas.org

For example, the 5'-triphosphate of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdUTP) is a potent inhibitor of the DNA polymerase of Herpes Simplex Virus type 1 (HSV-1). pnas.org It acts as a competitive inhibitor with respect to the natural substrate dTTP. pnas.org Similarly, 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) is preferentially phosphorylated in HSV-1 infected cells, and its triphosphate form competitively inhibits the viral DNA polymerase. nih.gov The inhibitory effect of these analogs on viral enzymes is significantly greater than on host cell enzymes, which contributes to their selective antiviral activity. pnas.orgnih.gov

| Compound (Triphosphate Form) | Enzyme | Organism | Ki Value | Competitive with | Reference |

| BVdUTP | DNA Polymerase | Herpes Simplex Virus-1 (HSV-1) | 0.25 µM | dTTP | pnas.org |

| Acyclo-GTP | DNA Polymerase | Herpes Simplex Virus-1 (HSV-1) | 0.08 µM | dGTP | annualreviews.org |

| CEDU-TP | DNA Polymerase | Herpes Simplex Virus-1 (HSV-1) | Competitive Inhibitor | dTTP | nih.gov |

This table presents kinetic data for the inhibition of viral DNA polymerases by various nucleoside analog triphosphates.

Effects on Cellular DNA Polymerases

In contrast to their potent inhibition of viral polymerases, many dideoxyuridine analogs have a much weaker effect on cellular DNA polymerases, such as DNA polymerase α, β, and γ. pnas.orgpnas.org DNA polymerase α is primarily involved in chromosomal DNA replication, polymerase β in DNA repair, and polymerase γ in mitochondrial DNA synthesis. pnas.org

For instance, a 1 µM concentration of BVdUTP, which inhibits HSV-1 DNA polymerase by 50%, only inhibits cellular DNA polymerase α and β by 9% and 3%, respectively. pnas.org Likewise, acyclo-GTP shows a significantly higher inhibition constant (Ki) for HeLa cell DNA polymerase α (2.1 µM) compared to HSV-1 DNA polymerase (0.08 µM), indicating much weaker binding to the cellular enzyme. annualreviews.org This differential sensitivity is a crucial factor in the therapeutic window of such antiviral compounds. pnas.org However, it is important to note that incorporation of some analogs, like 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), can still trigger DNA damage signaling and cytotoxicity in mammalian cells, particularly in cells with deficient DNA repair pathways. mdpi.com

Impact on Reverse Transcriptase Activity

Reverse transcriptases (RTs) are specialized DNA polymerases used by retroviruses, such as Human Immunodeficiency Virus (HIV), to transcribe their RNA genome into DNA. These enzymes are a primary target for antiviral therapy. Dideoxynucleoside analogs, after conversion to their 5'-triphosphate form, are potent inhibitors of HIV-1 reverse transcriptase. nih.govtandfonline.com

They act as competitive inhibitors with the natural deoxynucleoside triphosphates and, upon incorporation, cause chain termination of the nascent viral DNA. nih.gov The 5'-triphosphates of various 5-substituted 2'-deoxyuridine (B118206) analogs have been shown to preferentially inhibit HIV-1 RT over cellular DNA polymerase alpha. nih.gov The inhibitory potency can be influenced by the nature of the substituent at the 5-position of the uracil (B121893) base. For example, studies have ranked the binding affinities of different analogs, showing that modifications can fine-tune their inhibitory activity. nih.gov Some analogs can also cause a time- and concentration-dependent inactivation of the enzyme after being incorporated into the primer-template. nih.gov

| Compound (5'-Triphosphate) | Inhibition Constant (Ki) for HIV-1 RT (µM) | Reference |

| nPrearaUTP | Data not quantified, but highest binding affinity | nih.gov |

| nPrdUTP | Lower Ki than EtdUTP | nih.gov |

| EtdUTP | Lower Ki than nPredUTP | nih.gov |

| nPredUTP | Higher Ki than EtdUTP | nih.gov |

| HMdUTP | Higher Ki than nPredUTP | nih.gov |

| CEdUTP | Lowest binding affinity | nih.gov |

This table shows the relative binding affinities (reflected by increasing inhibition constants, Ki) of various 5-substituted uridine (B1682114) analog 5'-triphosphates against HIV-1 reverse transcriptase. A lower Ki indicates stronger inhibition.

Modulation of Nucleotide Metabolism Pathways

The cellular activity of this compound, like other nucleoside analogues, is contingent on its interaction with the intricate network of enzymes that regulate the synthesis and availability of nucleotides for DNA synthesis. These interactions can lead to significant perturbations in cellular homeostasis.

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of pyrimidines, responsible for catalyzing the methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), a direct precursor for DNA synthesis. Due to its essential role, TS is a major target for various chemotherapeutic agents.

Research into the binding capabilities of nucleoside analogues has provided insight into their mechanisms of action. Structural studies have successfully determined the crystal structure of Escherichia coli thymidylate synthase in a complex with this compound (ddUrd), demonstrating that the compound can physically bind to the enzyme. rcsb.org This binding analysis, which seeks to understand the contributions of different parts of a ligand to the enzyme interaction, is fundamental for rational drug design. rcsb.org

The interaction of analogues with TS can be complex. For instance, studies on analogues of 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP) show that modifications to the phosphate group can significantly alter binding affinity and inhibitory activity. nih.gov Some analogues act as slow-binding inhibitors, with inhibitory constants (Ki) ranging from the micromolar to the millimolar range, indicating varying degrees of potency. nih.gov The mechanism often involves the formation of a covalent bond between a nucleophile in the enzyme's active site and the pyrimidine (B1678525) ring of the inhibitor, as seen with compounds like 5-nitro-2'-deoxyuridylate (NO2dUMP). nih.gov This covalent complex formation effectively inactivates the enzyme. nih.gov The interaction of these inhibitors can also exhibit cooperativity, with binding occurring at multiple sites on the dimeric enzyme molecule. nih.govnih.gov

The balance of intracellular deoxynucleoside triphosphate (dNTP) pools is crucial for the fidelity of DNA replication and repair. The introduction of nucleoside analogues can disrupt this equilibrium, leading to significant biological consequences. Several studies on related uridine and cytidine (B196190) analogues have demonstrated profound effects on dNTP concentrations.

For example, treatment of herpes simplex virus (HSV)-infected VERO cells with the analogues (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVdUrd) and (E)-5-(2-bromovinyl)-2'-deoxycytidine (BrVdCyd) led to a marked expansion of the deoxythymidine triphosphate (dTTP) pool. nih.gov Similarly, 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMdUrd) caused a massive expansion of the dTTP pool and a four-fold increase in the dATP pool in HSV-infected cells. nih.gov Conversely, inhibitors of the de novo pathway, such as tetrahydrodeoxyuridine (H4dUrd), can cause a significant expansion of the dCTP pool while depleting dTTP to barely detectable levels. nih.govnih.gov

These findings indicate that nucleoside analogues can create a metabolic strain on nucleotide synthesis pathways. nih.gov The perturbation of dNTP pools is a known mechanism for enhancing cellular sensitivity to treatments like ionizing radiation. tandfonline.com An imbalance in dNTPs, such as an excess of dTTP relative to dCTP, has also been implicated as a key factor leading to mitochondrial DNA depletion. emjreviews.com

Table 1: Effects of Various Nucleoside Analogues on dNTP Pools in Virus-Infected VERO Cells

| Compound | Effect on dCTP Pool | Effect on dTTP Pool | Effect on dATP Pool | Effect on dGTP Pool | Reference |

|---|---|---|---|---|---|

| BrVdUrd / BrVdCyd | Not specified | Marked expansion (>1200 pmol/10⁶ cells) | Not specified | Not specified | nih.gov |

| MMdUrd | Not substantially affected | Massive expansion | ~4x increase vs. control | Not substantially affected | nih.gov |

| H4dUrd | ~12x expansion vs. control | Barely detectable levels | Not specified | Not specified | nih.govnih.gov |

| FMdC (in WiDr cells) | Increased | Increased | Significantly reduced | Increased | tandfonline.com |

For this compound to exert its intracellular effects, it must first cross the cell membrane. This process is mediated by specialized membrane proteins known as nucleoside transporters. There are two main families of these transporters: the bidirectional, sodium-independent equilibrative nucleoside transporters (ENTs) and the sodium-dependent concentrative nucleoside transporters (CNTs). nih.gov These transporters are not only responsible for the uptake of physiological nucleosides but also for the transport of many nucleoside analogue drugs. nih.gov

Research has developed specific assays to screen for compounds that inhibit nucleoside transport, often using a labeled analogue like 5-[125I]iodo-2'-deoxyuridine (IdUrd) as the permeant. nih.gov Such studies have confirmed that various nucleoside analogues can indeed serve as permeants for the transport system. nih.gov Furthermore, certain modified nucleosides can act as inhibitors of this process. For example, 5-hexyl-2'-deoxyuridine (B1205807) has been shown to inhibit nucleoside transport in L1210 cells. grantome.com The expression levels of different transporters can vary significantly between tissues and tumor types, which can influence the efficacy of nucleoside-based therapies. d-nb.info

Effects on Deoxynucleoside Triphosphate Pools (dNTPs)

Incorporation into Nucleic Acids and Subsequent Biological Consequences

Once inside the cell and phosphorylated to its triphosphate form, this compound can be recognized by DNA polymerases, leading to its incorporation into nucleic acid chains. This event is a primary driver of its biological effects.

A key mechanism for the antiviral activity of many nucleoside analogues is their selective phosphorylation by virus-encoded kinases and subsequent incorporation into the viral genome by viral DNA polymerase. tridhascholars.org A closely related compound, 5-Iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), demonstrates this principle effectively. In cells infected with herpes simplex virus type 1 (HS-1), AIdUrd is phosphorylated to its 5'-triphosphate form and incorporated internally into viral DNA. osti.gov This incorporation is highly specific to infected cells; in uninfected cells, the analogue is not significantly metabolized or associated with cellular components. osti.gov

The incorporation of such an altered nucleotide has significant biological consequences. The presence of AIdUrd within the DNA strand creates phosphoramidate (B1195095) (P-N) bonds, which are known to be chemically unstable and acid-labile. osti.gov The incorporation of analogues like idoxuridine (B1674378) into viral DNA can disrupt the proper transcription and translation of viral genes, thereby preventing the replication of the virus. tridhascholars.orgresearchgate.netnih.gov This virus-specific incorporation and subsequent disruption of DNA integrity and function are central to the compound's selective antiviral action. osti.gov

While some analogues exhibit high viral selectivity, there is also the potential for their incorporation into the DNA of the host cell, particularly in rapidly dividing cells. The thymidine (B127349) analogue 5-ethynyl-2'-deoxyuridine (EdU) is readily incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. pnas.org Similarly, 5-vinyl-2'-deoxyuridine (B1214878) (VdU) can be metabolically incorporated into the DNA of cancer cells. researchgate.net

This incorporation is not a benign event. The presence of EdU in cellular DNA has been shown to induce DNA damage, leading to the phosphorylation of histone H2AX, a hallmark of DNA double-strand breaks. wikipedia.org This damage can, in turn, trigger cell cycle arrest and apoptosis (programmed cell death). wikipedia.org The incorporation of a nucleoside analogue into the DNA template can thus be a strategy to selectively induce cytotoxicity in target cell populations. researchgate.net However, the selectivity seen with analogues like AIdUrd, which are poorly incorporated into the DNA of uninfected host cells, suggests that the efficiency of phosphorylation by cellular versus viral kinases is a critical determinant of cellular toxicity. osti.gov

Induction of DNA Damage Signaling Pathways

There is no available information to suggest that this compound induces DNA damage signaling pathways. The common mechanism for such induction by nucleoside analogs involves their incorporation into DNA, leading to replication stress and the activation of kinases such as ATM and ATR. nih.govresearchgate.net As this compound is not incorporated into DNA, this pathway is not initiated.

Perturbation of Cell Cycle Progression

Scientific literature lacks evidence that this compound perturbs cell cycle progression. Cell cycle arrest, typically at the S or G2/M phases, is a common consequence of the DNA damage response triggered by the integration of faulty nucleoside analogs into the DNA. researchgate.netcore.ac.uk Given the absence of DNA incorporation and subsequent damage, there is no basis to conclude that this compound would cause cell cycle arrest.

Apoptosis Induction Mechanisms

There is no specific information detailing apoptosis induction mechanisms by this compound. Apoptosis is often the ultimate fate of a cell that has sustained significant DNA damage and is unable to complete the cell cycle. wikipedia.orgresearchgate.net Since this compound does not appear to trigger these prerequisite events, its role in inducing apoptosis has not been documented.

Cellular and Organismal Research Applications and Biological Effects

Anticancer and Antileukemic Research

The fundamental mechanism of inhibiting DNA synthesis also positions 2',5'-dideoxyuridine and related analogs as candidates for anticancer research. Rapidly proliferating cancer cells are highly dependent on efficient DNA replication, making them vulnerable to agents that disrupt this process. When analogs of 2'-deoxyuridine (B118206) are introduced into cancer cells, they can be phosphorylated and incorporated into the cellular DNA. sciencedaily.comresearchgate.net

This incorporation acts as a form of DNA damage, which can trigger cellular repair mechanisms. sciencedaily.com For instance, the analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has been found to provoke a nucleotide excision repair response. sciencedaily.com The integration of these altered nucleosides can lead to the formation of DNA strand breaks and ultimately trigger apoptosis (programmed cell death), selectively killing the rapidly dividing cancer cells. researchgate.net This approach of targeting DNA synthesis is a well-established strategy in cancer chemotherapy. oup.comacs.org

The cytotoxic potential of 2'-deoxyuridine analogs has been evaluated across a range of human cancer cell lines. These studies are crucial for determining the spectrum of antitumor activity. The effectiveness of these compounds can vary significantly between different types of cancer cells. For example, some synthesized nucleoside dimers have been tested for their cytotoxic activity in cell lines such as cervical (HeLa), lung (A549), and liver (HepG2) cancer cells. researchgate.net Other studies have focused on analogs like 5-alkynyl-2'-deoxyuridines and their effects on human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The table below summarizes some findings from cytotoxicity research on various 2'-deoxyuridine derivatives.

| Cell Line | Cancer Type | Compound Class Studied | Finding | Citation |

| DLD-1, HCT116 | Colorectal Cancer | 5-Fluoro-2′-Deoxyuridine | Cytotoxicity observed, influenced by expression of enzymes like thymidylate synthase. | plos.org |

| D-247 MG | Human Glioma | 5-[211At]astato-2'-deoxyuridine | High cytotoxicity observed, suggesting potential for endoradiotherapy. | tandfonline.com |

| SK-MEL-28 | Human Melanoma | 5-[211At]astato-2'-deoxyuridine | High cytotoxicity observed, suggesting potential for endoradiotherapy. | tandfonline.com |

| KATO III | Gastric Cancer | 5-Fluoro-2'-deoxyuridine (B1346552) | Cytotoxicity augmented by co-administration with 5-phenethyl-2'-deoxyuridine. | nih.gov |

| MCF-7, MDA-MB-231 | Breast Cancer | 5-Alkynyl-2'-deoxyuridines | 5-Ethynyl-2'-deoxyuridine was the most potent inhibitor among the series tested. | nih.gov |

| HeLa | Cervical Cancer | 2'-deoxyuridine dimers | Evaluated for cytotoxic activity. | researchgate.net |

Inhibition of DNA Synthesis in Malignant Cells

Research in Mitochondrial Biology

Research has also delved into the effects of 2'-deoxyuridine analogs on mitochondrial biology, with a particular focus on mitochondrial DNA (mtDNA). nih.govnih.gov Since mtDNA replication occurs independently of the cell cycle, it represents a potential off-target for DNA synthesis inhibitors. nih.govnih.gov Inhibition of mtDNA synthesis can lead to its depletion, a condition linked to various human diseases. nih.gov

Effects on Mitochondrial Function and Longevity Studies in Model Organisms (e.g., C. elegans)

The nematode C. elegans is a widely used model organism in aging research. To prevent progeny from confounding lifespan experiments, chemical sterilizing agents are often used. aging-us.com FUdR is commonly employed for this purpose, but its impact on mitochondrial biology and longevity is a subject of detailed study. nih.govaging-us.com

Studies have shown that FUdR's effects on the lifespan of C. elegans can be dose-dependent. In one study, a low concentration (25 µM) of FUdR led to a small but significant increase in mean lifespan, whereas a higher concentration (400 µM) resulted in a significant reduction. nih.govnih.gov Despite these effects on longevity and DNA copy number, research indicates a minimal impact on other mitochondrial endpoints. For instance, FUdR exposure did not cause detectable changes in mitochondrial morphology. nih.govnih.gov Furthermore, alterations in steady-state ATP levels were either not detected or were limited to higher doses and later time points in the experiments. nih.govnih.gov The relatively long half-life of mtDNA in the somatic cells of adult C. elegans, estimated to be between 8 and 13 days, likely explains the limited and sometimes undetectable impact of FUdR on mitochondrial function. nih.govnih.gov

| Finding | Model Organism | Compound | Key Results | Reference |

|---|---|---|---|---|

| Lifespan Modulation | C. elegans (glp-1 mutant) | FUdR | 25 µM slightly increased mean lifespan; 400 µM significantly reduced it. | nih.gov, nih.gov |

| DNA Copy Number | C. elegans | FUdR | Reduced both mtDNA and nucDNA copy numbers but did not alter their ratio. | nih.gov, nih.gov |

| Mitochondrial Morphology | C. elegans | FUdR | No detectable effect on mitochondrial morphology. | nih.gov, nih.gov |

| ATP Levels | C. elegans | FUdR | No changes detected or changes were restricted to higher doses at later timepoints. | nih.gov, nih.gov |

Advanced Methodologies for DNA Synthesis Monitoring and Genomic Research

Beyond their effects on mitochondrial biology, deoxyuridine analogs are foundational to modern techniques for monitoring DNA synthesis and conducting genomic research.

Utilization in Cell Proliferation Assays (e.g., Click Chemistry-based approaches)

The direct measurement of DNA synthesis is a highly accurate method for assessing cell proliferation. elabscience.com The thymidine (B127349) analog 5-Ethynyl-2'-deoxyuridine (EdU) has become a superior alternative to the traditional 5-Bromo-2'-deoxyuridine (BrdU) method. sigmaaldrich.comthermofisher.com EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. jenabioscience.com

The key advantage of EdU lies in its detection method, which utilizes a copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". sigmaaldrich.com This approach does not require antibodies or harsh DNA denaturation steps, which are major drawbacks of the BrdU technique. elabscience.comsigmaaldrich.com The small size of the fluorescent azide (B81097) used for detection allows for easy access to the incorporated EdU, resulting in a faster, more sensitive, and highly efficient labeling process that preserves cellular structures. elabscience.comlumiprobe.com The entire detection procedure can be completed in as little as 30 to 80 minutes and is compatible with various platforms, including flow cytometry and fluorescence microscopy. elabscience.comthermofisher.com

| Feature | EdU Assay | BrdU Assay | Reference |

|---|---|---|---|

| Detection Method | Click chemistry (alkyne-azide reaction) | Antibody-based detection | sigmaaldrich.com, |

| Sample Preparation | No DNA denaturation required; mild permeabilization. | Requires harsh DNA denaturation (acid, heat, or enzymes). | sigmaaldrich.com, elabscience.com |

| Speed | Fast (detection in ~30-80 minutes). | Slow and labor-intensive. | thermofisher.com, elabscience.com |

| Sensitivity | High sensitivity. | Moderate sensitivity. | , elabscience.com |

Applications in Genomic Research and Drug Discovery Platforms

Deoxyuridine analogs are valuable in broader genomic research and are integral to some drug discovery platforms. harvard.edugithub.com Novel 5-amino-2'-deoxyuridine (B1199347) analogs, for instance, can be labeled with fluorescent or radioactive markers and incorporated into nucleic acids. harvard.edu These labeled DNA molecules can then serve as targets in assays designed to discover new DNA binding agents, such as peptides, proteins, or small molecules with potential anticancer, antiviral, or antibacterial properties. harvard.edu Furthermore, these analogs find use in microarray and nucleic acid sequencing applications. harvard.edu Another derivative, (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU), has been developed as a less toxic DNA label suitable for in vivo "birth dating" of DNA and other applications in biotechnology and drug discovery where long-term cell survival is necessary. nih.gov

Role in Site-Directed Mutagenesis Research

Site-directed mutagenesis (SDM) is a powerful technique used to introduce precise, targeted changes into a DNA sequence, allowing researchers to study the functional consequences of specific mutations. researchgate.netneb.com Deoxyuridine analogs can play a role in this process by enabling the study of how specific DNA lesions or base modifications affect DNA replication and repair. oup.com

For example, researchers have used SDM to substitute a single thymine (B56734) with its oxidized form, 5-hydroxymethyluracil (B14597) (HmUra), within a specific codon of a viral genome. oup.com This was achieved by synthesizing the corresponding triphosphate (HmdUTP) and using a DNA polymerase to incorporate it at the target site. oup.com By transfecting host cells with this modified DNA, it was possible to assess the mutagenic potential of the HmUra base during in vivo replication. oup.com This approach demonstrates how deoxyuridine analogs can be used to create site-specific modifications to investigate the biological consequences of DNA damage and repair with high precision. oup.comnih.gov

Mechanisms of Resistance and Overcoming Challenges in Research

Biochemical Basis of Acquired Resistance

Acquired resistance to 2',5'-Dideoxyuridine and other fluoropyrimidines often stems from specific biochemical alterations within the cell. These changes can prevent the drug from reaching its target or render the target itself insensitive to the drug's effects.

Role of Thymidine (B127349) Kinase Deficiency

A primary mechanism of acquired resistance involves the enzyme thymidine kinase (TK). kuleuven.be Thymidine kinase is essential for the activation of this compound through phosphorylation. kuleuven.beoup.com A deficiency in this enzyme, therefore, prevents the conversion of the drug into its active, cytotoxic form. nih.govnih.gov

Studies have shown that cells selected for resistance to fluoropyrimidines, such as 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), often exhibit a deficiency in thymidine kinase activity. nih.gov For instance, a human colon cancer cell line (HCT-8) made resistant to FdUrd was found to be deficient in thymidine kinase, rendering it unable to convert FdUrd to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). nih.gov This deficiency can be quite substantial, with some resistant cell lines showing a 37-fold decrease in thymidine kinase activity. nih.gov The significance of thymidine kinase in drug efficacy is further highlighted by the observation that thymidine kinase-deficient subclones of murine leukemia cells are more sensitive to killing by various chemical mutagens. cambridge.org

The mitochondrial form of thymidine kinase (TK2) also plays a role in the phosphorylation of pyrimidine (B1678525) deoxynucleosides and is crucial for mitochondrial DNA synthesis. kuleuven.benih.gov Mutations or deficiencies in TK2 can lead to mitochondrial DNA depletion and are associated with certain mitochondrial diseases. kuleuven.benih.gov

Modulation of Target Enzyme Expression Levels

Another key mechanism of resistance is the alteration of the expression levels of the target enzyme, thymidylate synthase (TS). oaepublish.com TS is the primary target of the active metabolite of this compound. chinayyhg.comnih.gov Increased expression or activity of TS can render cells resistant because the concentration of the active drug metabolite is insufficient to inhibit all available enzyme. oaepublish.comresearchgate.net

Elevated levels of thymidylate synthase are a common feature of acquired resistance to fluoropyrimidines. oaepublish.comnih.gov For example, a breast cancer cell line (MCF7/Adr) resistant to Adriamycin showed cross-resistance to 5-FU and FdUrd, which was associated with significantly increased levels of thymidylate synthase. nih.gov Similarly, a 7-fold increase in TS mRNA was identified as the major mechanism of resistance in a FdUrd-resistant colorectal cancer cell line. nih.gov This increase in TS levels can occur through gene amplification. oaepublish.com

Conversely, reduced expression of enzymes involved in the anabolic conversion of the drug to its active form can also lead to resistance. oaepublish.com

Strategies for Overcoming Resistance

Several strategies are being explored in research to circumvent resistance to fluoropyrimidines. One approach involves the use of other drugs that can overcome specific resistance mechanisms. For instance, trifluridine (B1683248) (F3dThd), another antimetabolite that inhibits TS, may be effective against cells that have developed resistance to 5-FU or FdUrd due to TS amplification or deletion of orotate (B1227488) phosphoribosyltransferase. nih.gov

Another strategy is the development of next-generation fluoropyrimidine polymers, such as CF10, which can release the active metabolite FdUMP directly, bypassing the need for anabolic metabolism. oaepublish.com These polymers have shown more potent inhibition of TS compared to traditional fluoropyrimidines. oaepublish.com

Furthermore, modulating the metabolic pathways can be a viable strategy. For example, in cells where resistance is due to decreased synthesis of the active metabolite, using a precursor like fluoro-deoxyuridine (FdU) instead of 5-FU can promote the synthesis of the active form and overcome resistance. spandidos-publications.com The combination of fluoropyrimidines with other agents, such as trimethoprim (B1683648) and uridine (B1682114), is also being investigated to enhance their antibacterial effects and potentially overcome resistance. oup.comresearchgate.net

Considerations for Mitigating Cellular Toxicity in Research Models

When studying this compound and related compounds in research models, it is important to consider their cellular toxicity. High concentrations of these compounds can lead to off-target effects and cell death that may not be related to the specific mechanism of action being studied. acs.org

One approach to mitigate toxicity is the co-administration of uridine. oup.comscispace.com Uridine has been shown to reduce the toxicity of 5-fluorouracil (B62378), a metabolite of 5-fluoro-2'-deoxyuridine, in cancer patients. oup.com The hypothesis is that uridine can help rescue cells from the toxic effects of the drug without compromising its intended therapeutic action. scispace.com

Another consideration is the use of three-dimensional (3D) tumor spheroid models in addition to traditional two-dimensional (2D) cell cultures. researchgate.net 3D models can provide a more accurate representation of the in vivo environment and may better predict the efficacy and toxicity of a compound. researchgate.net

Finally, careful selection of cell lines and understanding their specific metabolic profiles is crucial. For example, the mechanism of resistance and the metabolic pathways utilized can differ significantly between different cell lines, which will impact the observed toxicity and efficacy of the compound being studied. spandidos-publications.com

Comparative Academic Studies with Other Nucleoside Analogs

Structure-Activity Relationship Studies of Dideoxyuridine Analogs

The biological activity of dideoxyuridine analogs is highly dependent on the chemical groups substituted at various positions on the pyrimidine (B1678525) base and the deoxyribose sugar ring. Researchers have synthesized and evaluated numerous derivatives to understand how specific structural modifications influence their therapeutic potential.

Studies have shown that substitutions at the 5-position of the uracil (B121893) ring and the 5'-position of the sugar are critical. For instance, the synthesis of 5'- (Bromoacetamido)-2',5'-dideoxyuridine and its derivatives with bromo, iodo, fluoro, and ethyl groups at the 5-position yielded compounds with significant cytotoxicity against H.Ep.-2 and L1210 leukemia cells. nih.gov These analogs were found to primarily inhibit DNA synthesis, with lesser effects on RNA and protein synthesis. nih.gov

Another study focused on modifying the 5'-position by introducing an amino group. The resulting compound, 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine, was compared to its parent compound, 5-trifluoromethyl-2'-deoxyuridine. osti.gov The 5'-amino analog demonstrated a tenfold improvement in its therapeutic index as an antiviral agent, being significantly less toxic to host cells while retaining activity. osti.gov Conversely, its potency against Sarcoma 180 cancer cells was markedly reduced compared to the parent compound, highlighting how a single modification can shift the therapeutic profile from anticancer to antiviral. osti.gov

The table below summarizes the structure-activity relationships of several dideoxyuridine analogs.

| Compound/Analog | Structural Modification | Key Biological Activity Finding | Reference |

| 5'-(Bromoacetamido)-2',5'-dideoxyuridine | Bromoacetamido group at 5'-position | Cytotoxic to L1210 leukemia cells; potent DNA synthesis inhibitor. | nih.gov |

| 5-Bromo-2',5'-dideoxyuridine (substituted at 5'-position) | Bromo group at 5-position | Showed activity in the P388 mouse leukemia screen. | nih.gov |

| 5-Iodo-2',5'-dideoxyuridine (substituted at 5'-position) | Iodo group at 5-position | Showed activity in the P388 mouse leukemia screen. | nih.gov |

| 5-Trifluoromethyl-5'-amino-2',5'-dideoxyuridine | Amino group at 5'-position, CF3 at 5-position | Improved antiviral therapeutic index; reduced anticancer potency compared to 5'-hydroxyl parent. | osti.gov |

| 5-Trifluoromethyl-5'-azido-2',5'-dideoxyuridine | Azido (B1232118) group at 5'-position, CF3 at 5-position | Markedly less potent as an antiviral or antineoplastic agent compared to 5'-hydroxyl or 5'-amino analogs. | osti.gov |

Comparative Analysis of Antiviral Mechanisms

The antiviral action of nucleoside analogs like 2',5'-dideoxyuridine is primarily based on their ability to be selectively activated by viral enzymes and subsequently disrupt viral replication. tandfonline.com A common mechanism involves the analog being phosphorylated to its triphosphate form, which then acts as a competitive inhibitor or a chain-terminating substrate for viral DNA polymerases or reverse transcriptases. wikipedia.organnualreviews.org

The selectivity of many antiherpetic uridine (B1682114) analogs hinges on the viral thymidine (B127349) kinase (TK). annualreviews.org Herpes simplex virus (HSV) TK can phosphorylate a broader range of nucleoside analogs than its human cellular counterparts. annualreviews.org For example, 5-substituted deoxyuridine derivatives are excellent inhibitors of HSV-1 and HSV-2 thymidine kinase, and their antiviral activity is dependent on the virus's ability to produce this enzyme. annualreviews.org Similarly, bicyclic nucleoside analogues (BCNAs) derived from deoxyuridine, such as Cf1743, are potent inhibitors of Varicella-Zoster Virus (VZV) and are specifically phosphorylated by the VZV TK. mdpi.com

In the context of retroviruses like HIV, dideoxynucleosides, after conversion to their triphosphate form, are potent inhibitors of reverse transcriptase. tandfonline.com The absence of a 3'-hydroxyl group in compounds like 2',3'-dideoxyuridine (B1630288) makes them obligate chain terminators. trilinkbiotech.com While this compound is structurally different, its analogs, such as the TSAO (TIBO) derivatives, are highly specific, non-competitive inhibitors of HIV-1 reverse transcriptase. tandfonline.com

The table below compares the antiviral mechanisms of different classes of nucleoside analogs.

| Nucleoside Analog Class | Example(s) | Primary Viral Target | Mechanism of Action | Reference |

| 5-Substituted Deoxyuridines | 5-Iodo-2'-deoxyuridine (IdU), 5-Ethyl-2'-deoxyuridine (EDU) | Herpesvirus Thymidine Kinase (TK) & DNA Polymerase | Phosphorylated by viral TK; triphosphate form inhibits viral DNA polymerase. | annualreviews.org |

| Dideoxynucleosides | 2',3'-Dideoxyuridine (ddU), Zidovudine (B1683550) (AZT) | HIV Reverse Transcriptase | Phosphorylated by cellular kinases; triphosphate form acts as a competitive inhibitor and chain terminator. | wikipedia.orgoup.comtrilinkbiotech.com |

| TSAO Nucleosides | [2',5'-Bis-O-(tert-butyldimethylsilyl)]-β-D-ribofuranosyl derivatives | HIV-1 Reverse Transcriptase | Non-competitive inhibition of the viral enzyme. | tandfonline.com |

| Bicyclic Nucleoside Analogs (BCNAs) | Cf1743 | Varicella-Zoster Virus (VZV) Thymidine Kinase | Selective phosphorylation by VZV TK, leading to inhibition of viral replication. | mdpi.com |

Comparative Analysis of Anticancer Mechanisms

The anticancer activity of nucleoside analogs stems from their ability to disrupt the DNA synthesis of rapidly dividing cancer cells. nih.gov They act as antimetabolites, competing with physiological nucleosides to induce cytotoxicity. nih.gov

Derivatives of this compound have demonstrated notable anticancer effects. For example, 5'-(Bromoacetamido)-2',5'-dideoxyuridine and its 5-halogenated analogs were found to inhibit DNA synthesis and were cytotoxic to L1210 leukemia cells. nih.gov The mechanism for many 5-alkynyl-2'-deoxyuridines is thought to involve inhibition of DNA polymerases or incorporation into the DNA of cancer cells. nih.gov One such compound, 5-Ethynyl-2'-deoxyuridine (B1671113), shows potent inhibitory activity against MCF-7 breast cancer cells. nih.gov

A key target for pyrimidine analogs in cancer therapy is thymidylate synthase (TS), the enzyme responsible for the synthesis of deoxythymidine monophosphate (dTMP), a crucial DNA precursor. oup.com The well-known anticancer drug 5-fluorouracil (B62378) (5-FU) works by its metabolite, F-dUMP, inhibiting TS. oup.comacs.org Similarly, analogs like 5-fluoro-2'-deoxyuridine (B1346552) contribute to lowering cellular dTMP levels, thereby inhibiting DNA synthesis. oup.com This mechanism of depleting essential precursors for DNA replication is a common strategy among anticancer nucleoside analogs.

| Nucleoside Analog | Cancer Cell Line(s) | Proposed Mechanism of Action | Reference |

| 5'-(Bromoacetamido)-2',5'-dideoxyuridine | L1210 Leukemia | Inhibition of DNA synthesis. | nih.gov |

| 5-Ethynyl-2'-deoxyuridine (EdU) | MCF-7, MDA-MB-231 (Breast Cancer) | Inhibition of DNA polymerase, incorporation into DNA. nih.gov Induces DNA strand breaks and apoptosis. tocris.com | nih.govtocris.com |

| 5-Fluoro-2'-deoxyuridine (Floxuridine) | Colorectal, Kidney, Stomach Cancer | Metabolite inhibits thymidylate synthase, leading to depletion of dTMP and inhibition of DNA synthesis. | oup.com |

| 5-Hydroxymethyl-2'-deoxyuridine (B45661) | Human Leukemia cell lines | Inhibition of cell replication. | medchemexpress.com |

Differential Effects on Host and Pathogen Enzymes

The therapeutic success of nucleoside analogs is critically dependent on their ability to selectively target pathogen or cancer-specific enzymes over their host cell counterparts. tandfonline.com This selectivity minimizes toxicity to healthy host cells. The structural and mechanistic differences between host and pathogen enzymes provide a window for this selective targeting. acs.org

A prime example is the differential phosphorylation by viral versus human thymidine kinases. annualreviews.org Many antiherpetic drugs are poor substrates for human TK but are efficiently phosphorylated by the viral enzyme, concentrating the active drug form only in infected cells. annualreviews.orgkuleuven.be This is a key reason for the high selectivity of compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine for HSV-1. tandfonline.com

Similarly, thymidylate synthase (TS) presents another opportunity for selective inhibition. The TS enzyme in the pathogen Mycobacterium tuberculosis (MtbThyX) is structurally distinct from human TS (hThyA). acs.org Although some inhibitors like F-dUMP target both, these structural differences offer a blueprint for designing pathogen-specific inhibitors with reduced host toxicity. acs.org

In some cases, pathogens like the protozoan parasite Trypanosoma brucei have unique metabolic pathways that can be exploited. This parasite cannot create purine (B94841) nucleotides from scratch and relies entirely on salvaging them from the host. diva-portal.org Therefore, nucleoside analogs that specifically target these salvage pathway enzymes can be effective trypanocidal agents with minimal impact on the host, which can also utilize de novo synthesis pathways. diva-portal.org This host-pathogen difference in nucleotide metabolism is a fundamental principle in the development of selective antimicrobial agents. nih.govfrontiersin.org

| Analog/Drug Class | Host Enzyme | Pathogen/Disease Enzyme | Basis for Differential Effect | Reference |

| Antiherpetic Nucleosides (e.g., BVDU) | Human Thymidine Kinase | Herpes Simplex Virus Thymidine Kinase (HSV-TK) | The analog is a poor substrate for the human enzyme but an excellent substrate for the viral enzyme, leading to activation only in infected cells. | tandfonline.comannualreviews.org |

| Dideoxynucleosides (e.g., AZT) | Human DNA Polymerases (α, β) | HIV Reverse Transcriptase | The triphosphate form of the analog has a much higher affinity for the viral reverse transcriptase than for host DNA polymerases. | wikipedia.orgtandfonline.com |

| TS Inhibitors (potential) | Human Thymidylate Synthase (hThyA) | M. tuberculosis Thymidylate Synthase (MtbThyX) | Structural and mechanistic differences between the active sites of the host and pathogen enzymes can be exploited for selective drug design. | acs.org |

| Purine Analogs (e.g., Ara-A) | Host Purine Metabolism Enzymes | Trypanosoma brucei Purine Salvage Enzymes | The parasite is completely dependent on purine salvage from the host, making its salvage enzymes a selective target. | diva-portal.org |

Advanced Research Methodologies and Future Directions

In Vitro Enzymatic Assay Development and Refinement

The development and refinement of in vitro enzymatic assays are crucial for characterizing the interactions of 2',5'-Dideoxyuridine with various enzymes. These assays provide a controlled environment to study the kinetics and mechanisms of enzyme inhibition or substrate utilization.

A common approach involves monitoring the activity of enzymes involved in nucleoside metabolism, such as thymidine (B127349) kinase and thymidylate synthase. drugbank.comwikipedia.org For instance, assays can be designed to measure the phosphorylation of this compound by thymidine kinase or its potential to inhibit thymidylate synthase, a key enzyme in DNA synthesis. drugbank.com The development of such assays often involves the use of radiolabeled substrates or spectrophotometric methods to quantify reaction products. frontiersin.org

Modern assay development leverages a variety of detection technologies, including fluorescence, luminescence, and absorbance. axxam.com For example, a coupled-enzyme assay can be used where the product of the primary enzymatic reaction involving this compound becomes a substrate for a secondary enzyme that generates a detectable signal. frontiersin.org The refinement of these assays focuses on increasing sensitivity, throughput, and reproducibility, often through miniaturization to 384- or 1536-well formats and the use of automated liquid handling systems. axxam.com

Table 1: Examples of In Vitro Enzymatic Assays Relevant to this compound Research

| Enzyme Target | Assay Principle | Potential Application for this compound |

| Thymidine Kinase (TK) | Measures the transfer of a phosphate (B84403) group from ATP to the nucleoside. | To determine if this compound is a substrate or inhibitor of TK. wikipedia.org |

| Thymidylate Synthase (TS) | Monitors the conversion of dUMP to dTMP. | To assess the inhibitory potential of this compound on DNA synthesis. drugbank.com |

| Uridine (B1682114) Phosphorylase | Measures the reversible phosphorolytic cleavage of uridine. | To investigate the metabolic stability and pathways of this compound. drugbank.com |

| DNA Polymerases | Primer extension assays to monitor the incorporation of nucleosides into a DNA strand. | To evaluate if this compound can be incorporated into DNA, potentially leading to chain termination. mdpi.com |

Advanced Cellular and Molecular Research Models (e.g., Organoids, 3D Cultures)

To bridge the gap between in vitro enzymatic assays and in vivo systems, researchers are increasingly utilizing advanced cellular models like organoids and 3D cell cultures. These models more accurately recapitulate the complex cellular interactions and microenvironment of tissues compared to traditional 2D cell cultures. mdpi.comfrontiersin.org

Organoids, which are self-organizing three-dimensional structures derived from stem cells, can be used to model various organs and diseases, including cancer. mdpi.comfrontiersin.orgyoutube.com By treating these organoids with this compound, scientists can study its effects on cell proliferation, differentiation, and apoptosis in a more physiologically relevant context. For example, tumor organoids derived from patient biopsies can be used to assess the potential of this compound as an anti-cancer agent. youtube.com

Similarly, 3D cell cultures provide a more accurate representation of tissue architecture and can be used to investigate the penetration and efficacy of compounds like this compound. These models are invaluable for studying the compound's impact on complex biological processes that are not adequately represented in monolayer cell cultures.

Integration with High-Throughput Screening Platforms for Drug Discovery

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.comnih.gov The integration of this compound and its derivatives into HTS campaigns can accelerate the identification of new therapeutic leads.

HTS assays can be designed to identify compounds that modulate the activity of enzymes that interact with this compound. bmglabtech.comjapsonline.com These assays are typically automated and performed in a miniaturized format to increase efficiency and reduce costs. bmglabtech.comnih.gov The process involves several key steps: sample preparation, establishment of an automated method, robotic workstation configuration, and data acquisition and handling. bmglabtech.com

The data generated from HTS can help in identifying "hits"—compounds that show a desired effect. bmglabtech.com These hits can then be further optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties, potentially leading to the development of new drugs.

Computational Modeling and Structural Biology Approaches

Computational modeling and structural biology provide invaluable insights into the molecular interactions of this compound. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can determine the three-dimensional structure of this compound in complex with its target proteins. chemrxiv.org This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with target molecules over time. mdpi.com These simulations can reveal how the compound binds to its target and how modifications to its structure might affect this binding. For example, MD simulations have been used to investigate the structural impact of modified uridine nucleosides on the thrombin DNA aptamer. mdpi.com

Computational approaches like quantitative structure-activity relationship (QSAR) modeling can also be employed to predict the biological activity of new this compound derivatives based on their chemical structure. These in silico methods help to prioritize the synthesis of the most promising compounds, thereby saving time and resources. researchgate.net

Unexplored Biochemical Pathways and Interactions

While the primary interactions of many nucleoside analogs are with enzymes of DNA and RNA synthesis, there is potential for this compound to interact with other, less-explored biochemical pathways. Research into these novel interactions could uncover new mechanisms of action and therapeutic applications.

For example, the interaction of this compound with cellular transport proteins, signaling pathways, or its influence on post-translational modifications of proteins are areas that warrant further investigation. Understanding the complete interactome of this compound within a cell could provide a more comprehensive picture of its biological effects.

Novel Therapeutic and Diagnostic Applications

The unique properties of this compound and its derivatives open up possibilities for novel therapeutic and diagnostic applications. For instance, modifications to the this compound scaffold could lead to the development of new antiviral or anticancer agents. The incorporation of a halogen, such as in 5-Iodo-2'-deoxyuridine, has been shown to impart antiviral activity. mpbio.com

In the realm of diagnostics, derivatives of deoxyuridine are utilized for various purposes. For example, 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) is a thymidine analog used to label and detect DNA synthesis in vivo. pnas.org The ethynyl (B1212043) group allows for a highly sensitive and rapid "click" chemistry reaction with a fluorescent azide (B81097) for detection. pnas.org This method is a powerful tool for studying cell proliferation, DNA repair, and recombination. pnas.org Similarly, 5-Bromo-2'-deoxyuridine (BrdU) is another thymidine analog used to assay cellular proliferation. pnas.org

Methodological Advancements in Detection and Quantification

Advancements in analytical techniques are continuously improving the ability to detect and quantify this compound and its metabolites in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful method for the sensitive and selective quantification of nucleosides like 2'-deoxyuridine (B118206) in plasma. chemicalbook.com This technique often involves a sample clean-up step, such as solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. chemicalbook.com

Newer methods, such as those based on fluorescence, are also being developed. For instance, the EdU-Coupled Fluorescence Intensity (E-CFI) analysis is a flow-cytometric assay that uses the stoichiometric properties of azide-fluorochrome detection of EdU-substituted DNA to accurately measure the length of cell cycle phases. nih.gov Such methodological advancements are critical for pharmacokinetic studies and for monitoring the efficacy of therapeutic interventions involving this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2',5'-dideoxyuridine, and how do reaction conditions influence yield?

- This compound is synthesized via radical cyclization using 5′-bromo-5′-deoxyuridine as a precursor. Radical initiators such as black light or Et3B/air induce intramolecular 6-exo-trig cyclization to form the C-bridged structure . Enzymatic approaches using Escherichia coli or Klebsiella strains can also generate analogs through fermentation, though yields depend on substrate specificity and reaction optimization . Key variables include solvent choice (water/benzene), temperature (e.g., AIBN at 80°C), and hydrogen donors (TMS3SiH, Bu3SnH) .

Q. How should this compound be stored to maintain stability, and what decomposition products are observed?

- Store at ≤-20°C in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizing agents, which can degrade the compound into carbon monoxide, carbon dioxide, and nitrogen oxides . Thermal decomposition is minimal under recommended storage conditions, but prolonged exposure to >25°C accelerates degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use nitrile gloves, lab coats, and eye protection. Respiratory filters are required for aerosol-generating procedures (e.g., weighing). Decontaminate spills with inert absorbents and avoid aqueous solutions that may spread residues . Work in fume hoods for synthesis or high-concentration preparations .

Advanced Research Questions

Q. How does this compound exert antiviral activity, and what structural features confer selectivity against viral polymerases?

- The absence of 2' and 3' hydroxyl groups prevents phosphodiester bond formation, causing chain termination during viral DNA synthesis. Studies on HIV isolates show reduced sensitivity to this compound compared to AZT, but retained susceptibility to ddC (2',3'-dideoxycytidine), suggesting steric and electronic differences in polymerase binding pockets . Molecular docking simulations highlight interactions with conserved active-site residues (e.g., Lys65, Asp113 in HIV reverse transcriptase) .

Q. How can researchers resolve contradictions in reported antiviral efficacy across studies?

- Discrepancies in IC50 values may arise from viral strain variability or assay conditions (e.g., cell type, endpoint measurement). Standardize assays using CD4+ HeLa cells for HIV or primary hepatocytes for HBV. Cross-test with control compounds (e.g., AZT, ddC) and validate via comparative kinetics or structural analysis (e.g., X-ray crystallography of polymerase complexes) .

Q. What advanced analytical methods are recommended for characterizing this compound derivatives?

- Use high-resolution mass spectrometry (HRMS) and NMR (1H/13C, 2D-COSY) to confirm regiochemistry and purity. For radiolabeled analogs (e.g., 125I derivatives), employ iododestannylation or phosphoramidite coupling, followed by HPLC-PDA to verify specific activity . X-ray diffraction can resolve conformational ambiguities in cyclonucleoside derivatives .

Q. How do modifications at the 5-position (e.g., 5-iodo, 5-formyl) alter the biological activity of this compound?

- 5-Iodo derivatives enhance chain termination efficiency in thymidine kinase-deficient viruses by mimicking thymidine. Conversely, 5-formyl groups reduce incorporation into DNA but increase prodrug potential via aldehyde-specific metabolic activation. Structure-activity relationship (SAR) studies suggest that bulkier 5-substituents improve resistance profiles but may reduce cellular uptake .

Methodological Considerations

Q. What controls are essential when assessing this compound toxicity in cell-based assays?

- Include untreated controls, vehicle controls (e.g., DMSO), and toxicity benchmarks (e.g., EC50 for AZT). Monitor mitochondrial toxicity via ATP assays and apoptosis markers (e.g., caspase-3 activation). Use primary human lymphocytes to validate results from immortalized cell lines .

Q. How can researchers ensure batch-to-batch consistency in synthesized this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.